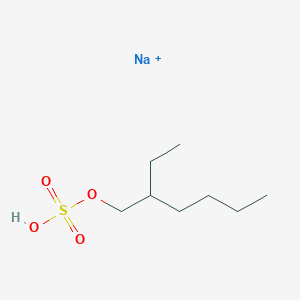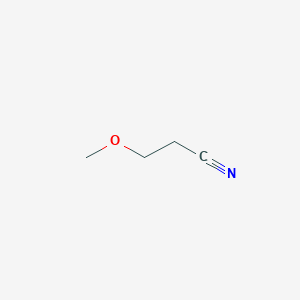
Dipentyl Disulfid
Übersicht
Beschreibung
Dipentyl disulphide (DPD) is a sulfur-containing organic compound that can be used in a variety of laboratory experiments. It is a colorless liquid with a pungent odor and is composed of two pentyl groups and two sulfur atoms. DPD is used in many scientific research applications due to its unique properties and versatility.
Wissenschaftliche Forschungsanwendungen
Radikale Additionsreaktion an ungesättigte Bindungen
Dipentyl Disulfid kann bei Bestrahlung mit Licht in der radikalen Additionsreaktion an ungesättigte Bindungen verwendet werden . Dies ist ein wichtiges Verfahren für die effiziente und atomeffiziente Herstellung von Kohlenstoff-Heteroatom-Bindungen . Die Additionsreaktion von Interelementverbindungen mit Heteroatom-Heteroatom-Einfachbindungen an ungesättigte Bindungen unter Bestrahlung mit Licht ist ein wichtiges Verfahren für die effiziente und atomeffiziente Herstellung von Kohlenstoff-Heteroatom-Bindungen .
Katalysator in radikalischen Reaktionen
This compound kann als Katalysator in radikalischen Reaktionen wirken . In einer Studie gelang es Forschern, durch die Kombination einer Interelementverbindung mit homologen Heteroatomverbindungen als Katalysator die Polymerisation der ungesättigten Verbindungen zu unterdrücken und eine hochspezifische Bildung von Kohlenstoff-Heteroatom-Bindungen durch die gewünschte Additionsreaktion zu erreichen .
Dithiolierung von ungesättigten Verbindungen
This compound kann die Dithiolierung einiger ungesättigter Verbindungen unterstützen . Dieser Prozess könnte mit Hilfe von (PhSe)2 unter Licht ablaufen .
Verschleiß- und Extremlast-Eigenschaften
Di-p-tolyl Disulfide (p-Tol2S2), eine ähnliche Verbindung zu this compound, werden aufgrund ihrer Verschleiß- und Extremlast-Eigenschaften als lasttragende Additive eingesetzt . Es ist möglich, dass this compound ähnliche Eigenschaften haben könnte.
Wirkmechanismus
Dipentyl disulphide, also known as di-n-Amyl disulfide, is a chemical compound with the formula C10H22S2
Target of Action
Disulphide compounds are known to interact with proteins that contain cysteine residues . The disulphide bond can form a reversible bond with another cysteine, triggering switches in protein structure and activity .
Mode of Action
Disulphide compounds generally undergo redox reactions, interconverting between dithiol and disulphide groups . The free dithiol form is in the reduced state, and the disulphide form is in the oxidized state .
Biochemical Pathways
Disulphide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules . They are involved in oxidative protein folding, a process that involves a chemical reaction resulting in the formation of disulphide bonds and a physical conformational folding reaction that promotes the formation of the native structure .
Pharmacokinetics
A study on a similar disulphide crosslinked micelle platform showed that it had excellent stability, high loading capacity, and a reduction-responsive release profile . The micelles prolonged the circulation of the incorporated drug in the bloodstream and increased its accumulation in the tumor tissue .
Result of Action
The formation of disulphide bonds can significantly influence the structure and function of proteins .
Action Environment
The action of dipentyl disulphide can be influenced by various environmental factors. For instance, the stability of disulphide bonds can be affected by the redox environment . Additionally, factors such as pH, temperature, and the presence of other reactive species can influence the formation and breakage of disulphide bonds .
Eigenschaften
IUPAC Name |
1-(pentyldisulfanyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQZSPCQDXHJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSSCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873947 | |
| Record name | Pentyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112-51-6, 68513-62-2 | |
| Record name | Dipentyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentyl disulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfides, C5-12-alkyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068513622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfides, C5-12-alkyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disulfides, C5-12-alkyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dipentyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the photodecomposition of S-pentyl thiobenzoate differ from that of alkyl benzoates, and what does this difference indicate about the reaction mechanisms?
A1: The photodecomposition of S-pentyl thiobenzoate primarily proceeds via a Norrish type I process, yielding benzaldehyde (27%) and dipentyl disulphide (23%) as major products []. This contrasts with alkyl benzoates (C3-C5), which predominantly undergo a Norrish type II process, leading to benzoic acid as the main product (ca. 40%) []. The formation of dipentyl disulphide suggests a cleavage of the sulfur-carbon bond in S-pentyl thiobenzoate upon irradiation, followed by recombination of the resulting pentyl radicals. This pathway is distinct from the typical γ-hydrogen abstraction observed in Norrish type II reactions of alkyl benzoates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















